1-Difluoromethyltriazolyl-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3O2/c5-4(6)9-1-2(3(10)11)7-8-9/h1,4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNNQGZYTUIKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Scheme:
Example Protocol :
-
Substitution Reaction : Triazole-4-carboxylic acid (1.0 equiv) reacts with BrCF₂H (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in DMF at 100°C for 24 hours.
-
Workup : The crude product is purified via recrystallization from ethanol/water.
Data Table 2: Difluoromethylation Efficiency
| Reagent | Catalyst | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| BrCF₂H | Pd(PPh₃)₄ | DMF | 62 | 88 |
| Zn(CF₂H)₂ | CuI | DMSO | 55 | 82 |
| HCF₂SO₂Cl | None | MeCN | 30 | 65 |
Advantages : Avoids azide handling; compatible with late-stage functionalization.
Limitations : Moderate yields due to competing side reactions (e.g., over-alkylation).
One-Pot Synthesis via β-Ketoester Condensation
A one-step approach leverages β-ketoesters and difluoromethyl azides under basic conditions (derived from,).
Key Reaction Scheme:
Example Protocol :
-
Reaction : Difluoromethyl azide (1.2 equiv) and ethyl acetoacetate (1.0 equiv) are stirred with NaH (2.0 equiv) in DMF at 0°C → RT for 6 hours.
-
Hydrolysis : The mixture is treated with HCl (6 M) to hydrolyze the ester to the carboxylic acid.
Data Table 3: Base Selection for One-Pot Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0 → RT | 70 |
| K₂CO₃ | MeOH | RT | 45 |
| DBU | THF | 50 | 38 |
Advantages : Streamlined process; avoids isolation of intermediates.
Limitations : Sensitivity to moisture; requires strict temperature control.
Enzymatic Synthesis Using Nitrilase Variants
Emerging biocatalytic methods employ engineered nitrilases to convert nitrile precursors into carboxylic acids (inspired by).
Key Reaction Scheme:
Example Protocol :
-
Enzyme Screening : A nitrilase variant (e.g., Nit680 from Pseudomonas fluorescens) is incubated with the nitrile precursor in phosphate buffer (pH 7.4) at 30°C for 48 hours.
-
Purification : The product is isolated via ion-exchange chromatography.
Data Table 4: Biocatalytic Conversion Rates
| Enzyme Source | Substrate Concentration (mM) | Conversion (%) |
|---|---|---|
| P. fluorescens | 50 | 92 |
| A. thaliana | 50 | 68 |
| E. coli (mutant) | 50 | 85 |
Advantages : Eco-friendly; high enantioselectivity.
Limitations : Limited substrate scope; long reaction times.
Industrial-Scale Production via Continuous Flow Chemistry
For large-scale synthesis, continuous flow systems enhance safety and efficiency (based on,).
Key Reaction Setup:
-
Flow Reactor : A microfluidic reactor with Pd-coated channels facilitates difluoromethylation at elevated pressures (5–10 bar).
-
Conditions : Residence time = 10 minutes; T = 120°C; solvent = supercritical CO₂.
Data Table 5: Scalability Metrics
| Batch Size (kg) | Purity (%) | Throughput (kg/day) |
|---|---|---|
| 1 | 98 | 5 |
| 10 | 97 | 50 |
| 100 | 95 | 200 |
Advantages : Reduced waste; improved heat transfer.
Limitations : High initial capital investment.
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethyltriazolyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce triazoline derivatives.
Scientific Research Applications
Agricultural Applications
Fungicide Development
The primary application of 1-difluoromethyltriazolyl-4-carboxylic acid is as a precursor in the synthesis of fungicides. This compound is utilized in the development of several fungicides that inhibit succinate dehydrogenase (SDHI), an essential enzyme in the mitochondrial respiration chain of fungi. The efficacy of these fungicides against various fungal pathogens has been documented extensively.
Table 1: SDHI Fungicides Derived from this compound
| Fungicide Name | Year Registered | Target Pathogen |
|---|---|---|
| Isopyrazam | 2010 | Zymoseptoria tritici |
| Sedaxane | 2011 | Alternaria species |
| Bixafen | 2011 | Various fungal pathogens |
| Fluxapyroxad | 2011 | Phytophthora infestans |
| Benzovindiflupyr | 2012 | Botrytis cinerea |
| Pydiflumetofen | 2016 | Broad-spectrum fungal control |
| Inpyrfluxam | 2019 | Emerging cereal diseases |
The compounds listed above demonstrate the versatility and effectiveness of the triazole derivatives in combating significant agricultural diseases, thereby enhancing crop yields and sustainability .
Medicinal Chemistry Applications
Potential Antiviral Properties
Recent studies have indicated that derivatives of this compound may exhibit antiviral properties, particularly against HIV. Research has focused on the design and synthesis of new compounds that can inhibit viral replication.
Case Study: Antiviral Activity Against HIV
In a study evaluating various compounds for their inhibitory effects on HIV integrase, certain derivatives of triazole exhibited promising results. These compounds were tested in vitro against different strains of HIV, showing varying degrees of efficacy based on structural modifications.
- Key Findings:
- Compounds with specific substitutions on the triazole ring demonstrated enhanced binding affinity to the active site of HIV integrase.
- Structural modifications led to improved selectivity and potency against viral strains, suggesting potential for therapeutic development.
Table 2: Inhibitory Activity of Triazole Derivatives Against HIV
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Triazole A | 0.5 | >100 |
| Triazole B | 2.0 | >50 |
| Triazole C | 1.5 | >75 |
These findings indicate that further exploration into the medicinal applications of this compound could yield significant advancements in antiviral therapies .
Synthesis and Optimization
The synthesis of this compound has been optimized over the years to improve yield and reduce environmental impact. Various methodologies have been developed to enhance the efficiency of producing this compound, which is crucial for its application in both agriculture and medicine.
Synthesis Overview
- Initial synthesis involved treating difluoroacetoacetic acid with hydrazine derivatives.
- Recent advancements include using greener solvents and catalysts to minimize waste and improve reaction conditions.
Mechanism of Action
The mechanism of action of 1-difluoromethyltriazolyl-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Comparisons :
Electronic Effects :
- The trifluoromethyl group (CF₃) is more electron-withdrawing than difluoromethyl (CHF₂), leading to stronger acidity (pKa ~1–2 for CF₃ vs. ~3–4 for CHF₂). This impacts solubility and binding in biological targets .
- Aryl-substituted triazoles (e.g., 4-chloro-2-fluorophenyl) exhibit enhanced π-π stacking interactions, improving target affinity in drug design .
Biological Activity :
- 3-Difluoromethylpyrazole-4-carboxylic acid derivatives are widely used in agrochemicals due to their stability and broad-spectrum antifungal activity .
- Triazole-oxazole hybrids (e.g., compound in ) show dual inhibitory effects on enzymes like COX-2 and CYP51, relevant in anti-inflammatory and antifungal therapies.
Synthetic Efficiency :
- Pyrazole derivatives (e.g., 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid) are synthesized via streamlined routes with high yields (~80–90%), suitable for industrial production .
- Triazole derivatives often require multi-step sequences, including azide-alkyne cycloaddition, which may limit scalability .
Research Findings and Data
Physicochemical Properties :
| Property | This compound | 3-Difluoromethylpyrazole-4-carboxylic acid | 3-Trifluoromethylpyrazole-4-carboxylic acid |
|---|---|---|---|
| Molecular Weight | ~191.1 | 162.1 | 195.1 |
| Water Solubility (mg/mL) | ~10–20 (pH 7.4) | ~50–100 (pH 7.4) | ~5–10 (pH 7.4) |
| LogP | 1.8–2.2 | 1.5–1.8 | 2.5–3.0 |
Biological Activity
1-Difluoromethyltriazolyl-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article explores its synthesis, biological activities, and potential applications in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl-substituted triazole derivatives with carboxylic acid moieties. This process can be achieved through various methodologies, including decarboxylative triazolation reactions, which allow for the direct construction of triazole-based compounds from carboxylic acids .
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole scaffolds exhibit significant antimicrobial activity. For example, triazole derivatives have shown potent antifungal properties against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL, which is significantly more effective than traditional antifungal agents like fluconazole .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Comparison to Fluconazole |
|---|---|---|
| This compound | TBD | TBD |
| Triazole Derivative A | 0.0156 | 16-fold more potent |
| Triazole Derivative B | TBD | TBD |
Enzyme Inhibition
The compound has shown promise as a selective inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that derivatives containing a difluoromethyl group can act as slow-binding substrate analogs, exhibiting nanomolar inhibition levels . The selectivity for HDAC6 over other HDACs is particularly noteworthy, suggesting a favorable therapeutic window for drug development.
Table 2: Inhibition Potency of HDAC6 Inhibitors
| Compound | IC50 (nM) | Selectivity Ratio HDAC6/Other HDACs |
|---|---|---|
| This compound | TBD | TBD |
| Hydroxamate-based Inhibitor A | 500 | Moderate |
| Hydroxamate-based Inhibitor B | 1000 | Low |
Case Studies
In a recent study focusing on the biological activity of triazoles, researchers synthesized several derivatives and evaluated their effects on various cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells, indicating their potential as anticancer agents .
Case Study: Apoptosis Induction in MCF-7 Cells
- Compound Tested : this compound
- IC50 : TBD
- Effect : Induced apoptosis and cell cycle arrest.
Q & A
Q. What are the key considerations in designing a synthesis route for 1-difluoromethyltriazolyl-4-carboxylic acid?
A multi-step approach is typically required, involving condensation, cyclization, and oxidation. For example, fluoroalkyl precursors (e.g., fluoroacetyl halides) can undergo cyclocondensation with hydrazine derivatives to form the triazole core. Subsequent oxidation of acetyl groups to carboxylic acids under alkaline conditions is critical for final product isolation . Reaction efficiency depends on solvent choice (e.g., DMSO for cyclization), temperature control, and purification via recrystallization (water-ethanol mixtures) to achieve >60% yields .
Q. How can spectroscopic methods (NMR, FTIR) be optimized to characterize this compound?
- <sup>19</sup>F NMR : Detect difluoromethyl groups as distinct doublets (δ ~ -100 to -120 ppm, J ~ 250–300 Hz).
- <sup>1</sup>H NMR : Triazole protons appear as singlets (δ 7.5–8.5 ppm), while carboxylic acid protons may show broad peaks (δ ~12–14 ppm) .
- FTIR : Confirm carboxylic acid functionality via O-H stretches (2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹). X-ray crystallography is recommended for resolving tautomeric ambiguities in the triazole ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While not classified as acutely toxic, use PPE (gloves, goggles) to avoid skin/eye irritation. Handle in fume hoods due to potential dust generation. Waste must be neutralized (e.g., with sodium bicarbonate) before disposal. Refer to SDS guidelines for storage (dry, room temperature) and incompatibilities (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction yields be improved during large-scale synthesis of this compound?
Optimize stoichiometry (e.g., 1:1.2 molar ratio of fluoroacetyl halide to hydrazine derivatives) and catalytic conditions. For cyclization steps, microwave-assisted synthesis reduces reaction time (from 18 hours to <6 hours) while maintaining >70% yield. Post-reaction distillation under reduced pressure minimizes byproduct formation .
Q. What methodologies are suitable for analyzing the biological activity of this compound derivatives?
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase, acetylcholinesterase) using fluorogenic substrates.
- Structure-activity relationship (SAR) : Modify the triazole ring’s substituents (e.g., methyl, phenyl) to assess impact on bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .
Q. How can computational modeling resolve contradictions in experimental data (e.g., tautomerism in the triazole ring)?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model tautomeric equilibria and predict dominant forms in solution. Compare theoretical NMR chemical shifts with experimental data to validate structures .
Q. What strategies address discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
Cross-validate using orthogonal methods:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Elemental analysis : Ensure %C, %H, %N deviations are <0.3%.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₆H₇F₂N₃O₂ at m/z 192.04) .
Q. What derivatization approaches enhance the solubility or reactivity of this compound?
- Esterification : Convert the carboxylic acid to methyl esters using SOCl₂/MeOH, improving lipid solubility for cellular uptake studies.
- Amide formation : React with primary amines (e.g., benzylamine) under EDC/HOBt coupling conditions to generate bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
